Site-Specific Mass Shift vs. Uniformly Labeled [13C5]Thymidine in Metabolic Tracing
In mass spectrometry-based metabolic tracing, [5'-13C]thymidine provides a discrete +1 Da mass shift (m/z 243 → 244) that is readily distinguished from unlabeled thymidine without overlapping isotopic envelopes. This contrasts with uniformly labeled [1',2',3',4',5'-13C5]thymidine, which introduces a +5 Da shift and yields a more complex isotopic cluster that can confound quantification in complex biological matrices [1].
| Evidence Dimension | Mass Shift and Spectral Complexity for Metabolic Tracing |
|---|---|
| Target Compound Data | +1 Da mass shift (single 13C atom); m/z of [M+H]+ = 244.2 |
| Comparator Or Baseline | Uniformly labeled [1',2',3',4',5'-13C5]thymidine: +5 Da mass shift; complex isotopic cluster |
| Quantified Difference | Single vs. multiple 13C incorporation, simplifying isotopic distribution analysis |
| Conditions | LC-MS or GC-MS analysis of DNA hydrolysates from cell cultures |
Why This Matters
The +1 Da shift of [5'-13C]thymidine simplifies quantitative analysis in complex matrices, reducing the risk of ion suppression and improving the linear dynamic range for tracking DNA synthesis rates.
- [1] Burdzy, A., et al. (2002). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research, 30(18), 4068-4074. View Source
